Cas no 16212-08-1 (Benzene,1-methyl-4-[[(1E)-2-phenylethenyl]sulfonyl]-)

Benzene,1-methyl-4-[[(1E)-2-phenylethenyl]sulfonyl]- structure
16212-08-1 structure
Product Name:Benzene,1-methyl-4-[[(1E)-2-phenylethenyl]sulfonyl]-
CAS No:16212-08-1
MF:C15H14O2S
MW:258.335463047028
CID:144955
PubChem ID:757561
Update Time:2025-04-19

Benzene,1-methyl-4-[[(1E)-2-phenylethenyl]sulfonyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzene,1-methyl-4-[[(1E)-2-phenylethenyl]sulfonyl]-
    • 1-methyl-4-[(E)-2-phenylethenyl]sulfonylbenzene
    • 1-methyl-4-[(E)-2-phenylethenyl]sulfonyl-benzene
    • (E)-1-phenyl-2-(p-toluenesulfonyl)ethene
    • (E)-1-phenyl-2-(p-toluenesulfonyl)-ethene
    • (E)-2-phenyl-1-(4'-tolylsulfonyl)ethene
    • 1-(4'-methylphenylsulfonyl)-2-phenylethene
    • AB-131/40647149
    • SMR000204240
    • 4-methylphenyl 2-phenylvinyl sulfone
    • NSC-266353
    • PIALZYNUNCIZLT-VAWYXSNFSA-N
    • (E)-Styryl p-tolyl sulfone
    • HMS2514N13
    • NSC 140137
    • SR-01000399056-1
    • 20605-47-4
    • NSC-140137
    • STYRYL P-TOLYL SULFONE
    • MLS000585677
    • (e)-1-(4-methylbenzenesulfonyl)-2-phenylethene
    • 1-Methyl-4-([(E)-2-phenylethenyl]sulfonyl)benzene #
    • NSC140137
    • (E)-1-Methyl-4-(2-phenylethenyl)sulphonylbenzene
    • AKOS001490759
    • CHEMBL1865301
    • (E)-1-Methyl-4-(styrylsulfonyl)benzene
    • 1-methyl-4-{[(E)-2-phenylvinyl]sulfonyl}benzene
    • 16212-08-1
    • DTXSID201310925
    • NSC266353
    • SR-01000399056
    • Benzene, 1-methyl-4-[(2-phenylethenyl)sulfonyl]-
    • 1-METHYL-4-[(1E)-2-PHENYLETHENESULFONYL]BENZENE
    • NCGC00245879-01
    • Inchi: 1S/C15H14O2S/c1-13-7-9-15(10-8-13)18(16,17)12-11-14-5-3-2-4-6-14/h2-12H,1H3/b12-11+
    • InChI Key: PIALZYNUNCIZLT-VAWYXSNFSA-N
    • SMILES: S(/C=C/C1C=CC=CC=1)(C1C=CC(C)=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 258.07152
  • Monoisotopic Mass: 258.071
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 364
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 42.5Ų

Experimental Properties

  • Density: 1.194
  • Boiling Point: 445.9°C at 760 mmHg
  • Flash Point: 276.4°C
  • Refractive Index: 1.6
  • PSA: 34.14
  • LogP: 4.52040
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